REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[C:10](=[O:14])([O:12][CH3:13])N.ClC1C=C(NC(NC2C=CC(Cl)=C(Cl)C=2)=O)C=CC=1Cl.CO>ClC1C=CC=CC=1>[CH3:13][O:12][C:10](=[O:14])[NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1
|
Name
|
|
Quantity
|
648 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(N)(OC)=O
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(=O)NC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
385 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1600 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the apparatus had cooled
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC1=CC(=C(C=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |